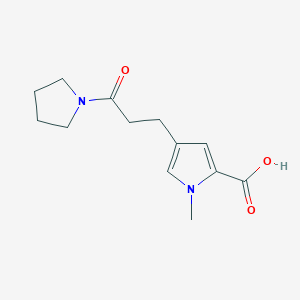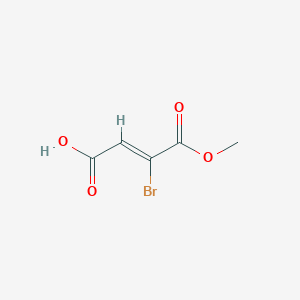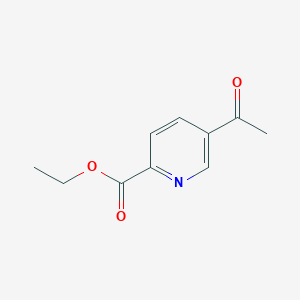![molecular formula C11H14FNO4S B1392789 4-[(2-フルオロフェニル)(メチルスルホニル)アミノ]ブタン酸 CAS No. 1266545-23-6](/img/structure/B1392789.png)
4-[(2-フルオロフェニル)(メチルスルホニル)アミノ]ブタン酸
概要
説明
4-[(2-Fluorophenyl)(methylsulfonyl)amino]butanoic acid is a versatile chemical compound that finds applications in various fields, including pharmaceuticals, organic synthesis, and medicinal chemistry. This compound is known for its unique properties, which make it valuable for scientific research and industrial applications.
科学的研究の応用
4-[(2-Fluorophenyl)(methylsulfonyl)amino]butanoic acid is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme interactions and metabolic pathways.
Medicine: As a potential therapeutic agent for the treatment of certain diseases.
Industry: In the development of new materials and chemical processes.
作用機序
Target of Action
Similar compounds with an indole nucleus have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
Compounds with similar structures have been shown to interact with their targets, leading to changes in cellular processes
Biochemical Pathways
Compounds with similar structures have been shown to influence various biological activities, suggesting that this compound may also affect multiple biochemical pathways .
Result of Action
Similar compounds have been shown to exhibit various biological activities , suggesting that this compound may also have diverse effects at the molecular and cellular levels.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Fluorophenyl)(methylsulfonyl)amino]butanoic acid typically involves the reaction of 2-fluoroaniline with methylsulfonyl chloride to form the intermediate 2-fluoro-N-methylsulfonylaniline. This intermediate is then reacted with butanoic acid under specific conditions to yield the final product. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of 4-[(2-Fluorophenyl)(methylsulfonyl)amino]butanoic acid may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps, such as recrystallization or chromatography, to obtain the desired product.
化学反応の分析
Types of Reactions
4-[(2-Fluorophenyl)(methylsulfonyl)amino]butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
類似化合物との比較
Similar Compounds
- 2-[(4-Methylsulfonylphenyl)amino]butanoic acid
- 4-[(2-Fluorophenyl)(methylsulfonyl)amino]pentanoic acid
- 2-[(4-Fluorophenyl)(methylsulfonyl)amino]butanoic acid
Uniqueness
4-[(2-Fluorophenyl)(methylsulfonyl)amino]butanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for applications where other similar compounds may not be as effective.
特性
IUPAC Name |
4-(2-fluoro-N-methylsulfonylanilino)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO4S/c1-18(16,17)13(8-4-7-11(14)15)10-6-3-2-5-9(10)12/h2-3,5-6H,4,7-8H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBQPEDKKJLOSTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CCCC(=O)O)C1=CC=CC=C1F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![octahydro-1H-spiro[naphthalene-2,2'-[1,3]thiazolidine]](/img/structure/B1392708.png)
![Tert-butyl 3-oxo-1-thia-4,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B1392709.png)

![Potassium 3-[4-(oxolane-2-carbonyl)piperazin-1-yl]propanoate](/img/structure/B1392711.png)
![4-Ethyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine](/img/structure/B1392715.png)
![3-(3-Ethyl-3H-imidazo[4,5-b]pyridin-2-yl)benzoic acid](/img/structure/B1392717.png)
![Ethyl 8-chloro-6-cyanoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1392718.png)
![8-Oxa-1-thia-4-azaspiro[4.5]decane hydrochloride](/img/structure/B1392719.png)
![2-[6-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]acetic acid](/img/structure/B1392721.png)

![4-[3-(Diethylamino)-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl]benzoic acid](/img/structure/B1392723.png)

![3-(4-Chlorophenyl)-5-[(tetrahydro-2H-pyran-2-yloxy)methyl]isoxazole-4-carboxylic acid](/img/structure/B1392728.png)
